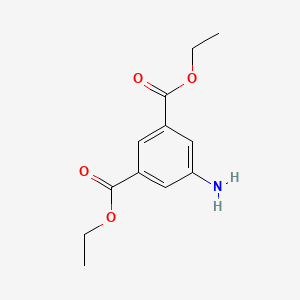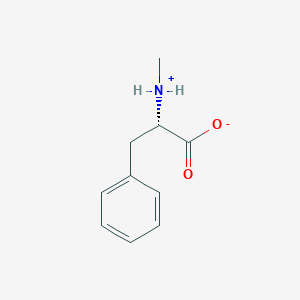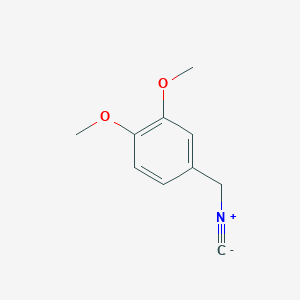
Diethyl 5-aminoisophthalate
Descripción general
Descripción
Diethyl 5-aminoisophthalate is an important organic intermediate . It has a molecular formula of C12H15NO4 and an average mass of 237.252 Da .
Molecular Structure Analysis
The InChI code for Diethyl 5-aminoisophthalate is 1S/C12H15NO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 . This provides a detailed representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Diethyl 5-aminoisophthalate has a molecular formula of C12H15NO4 and an average mass of 237.252 Da . More specific physical and chemical properties are not provided in the search results.
Aplicaciones Científicas De Investigación
Selective Chemodosimeter for Mercury(II):
- DEA derivatives like Schiff base and its copper(II) complex have been shown to be highly selective chemodosimeters for mercury(II). They display distinctive behavior towards Hg(2+), indicating potential use in detecting mercury(II) ions in various environments (Kumar et al., 2014).
Gas Chromatography for Medicinal Intermediates:
- DEA is used as an internal standard in gas chromatography for the separation and determination of medicinal intermediates like methyl 3-amino-2-thiophenecarboxylate (Feng, 2004).
Synthesis of Optically Active Polyamides:
- DEA is involved in the synthesis of novel optically active polyamides, showing potential in material sciences for creating materials with specific optical properties (Mallakpour & Taghavi, 2008).
Toxicity Studies:
- DEA has been studied for its toxicological impact, particularly in aquatic environments. For instance, its effects on the hematological parameters of freshwater fish indicate its potential ecological risks (Sepperumal & Saminathan, 2013).
Phosphorylated Peptidomimetics Synthesis:
- Derivatives of DEA have been employed in the synthesis of phosphorylated peptidomimetics, indicating its importance in pharmaceutical and biochemical research (Lukashuk et al., 2013).
Magnetic Properties of Metal Cation Polymers:
- DEA-based ligands have been utilized to synthesize polymers with distinct magnetic properties. These properties are significant for potential applications in materials science and electronics (Wu et al., 2002).
Metal-Organic Frameworks and Luminescent Properties:
- DEA has been used in the creation of metal-organic frameworks (MOFs) with tunable luminescent properties, which could be significant in the development of sensors and other photonic devices (Luo et al., 2011).
Phasing Tool for Protein Structure Determination:
- DEA derivatives have been used as phasing tools for protein structure determination in crystallography, indicating their utility in molecular biology and biochemistry (Beck et al., 2010).
Corrosion Inhibitors:
- Certain DEA derivatives have been investigated as corrosion inhibitors, providing insights into industrial applications, especially in metal preservation and protection (Gupta et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
diethyl 5-aminobenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRVPAXIXNQFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-aminoisophthalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















